molecular formula C16H20F3NO2 B1377840 N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-83-8

N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1377840
M. Wt: 315.33 g/mol
InChI Key: JJOGLVDUPMMZKB-UHFFFAOYSA-N
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Description

N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine, also known as TFMA, is an organic compound with a wide range of applications in research and industry. It is a highly versatile compound that can be used in a variety of ways, including as a chemical intermediate in the synthesis of pharmaceuticals and other compounds, as a catalyst in organic synthesis, and as an analytical reagent. TFMA has also been used in the development of new materials for use in laboratory research.

Scientific Research Applications

Synthesis and Structural Studies

N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been a focal point in synthetic chemistry due to their structural complexity and potential applications. The compound is particularly interesting for its bifunctional synthetic utility, serving as an intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Zhang Feng-bao (2006) detailed the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, highlighting its use as a synthetic intermediate and optimizing its production conditions (Zhang Feng-bao, 2006). Furthermore, structural studies on related compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) have been conducted, providing insights into their molecular configurations and crystal structures (A. Richter et al., 2022).

Combinatorial Chemistry and Drug Discovery

In the realm of drug discovery, the related spiropiperidine motifs have been utilized to create diverse compound libraries. For instance, a library with the general structure 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one was prepared on SynPhase Lanterns, showcasing the versatility of these structures in generating novel compounds for biological screening (L. Feliu et al., 2004). The spiropiperidine structure serves as a crucial scaffold in these studies, indicating its significance in medicinal chemistry.

Synthesis of Spiroheterocyclic Compounds

Spiroheterocyclic compounds, which are crucial in various biological applications, have been synthesized using derivatives of 1,4-dioxaspiro[4.5]decan-8-one. Qinghua Meng et al. (2017) detailed the efficient synthesis of a series of spiroheterocyclic compounds, showcasing the importance of these structures in the synthesis of complex organic molecules (Qinghua Meng et al., 2017).

Spirocyclic Compounds in Nature and Industry

The structure of N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives has similarities with spirocyclic compounds found in nature. These compounds have been identified in various natural sources, especially in insects, and have applications ranging from pheromones to potential biolubricants. For instance, W. Francke and W. Kitching (2001) discussed the widespread occurrence and significance of spiroacetals like 1,6-dioxaspiro[4.5]decanes in insect secretions, underlining their role in nature and potential applications in various fields (W. Francke & W. Kitching, 2001). Additionally, Y. S. Kurniawan et al. (2017) synthesized novel compounds derived from methyl 9,10-dihydroxyoctadecanoate with 1,4-dioxaspiro structures, demonstrating their potential as biolubricants (Y. S. Kurniawan et al., 2017).

properties

IUPAC Name

N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c17-16(18,19)14(20-12-13-4-2-1-3-5-13)6-8-15(9-7-14)21-10-11-22-15/h1-5,20H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOGLVDUPMMZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)NCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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